2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
Description
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a halogenated aromatic compound characterized by a phenacyl chloride backbone substituted with two chlorine atoms at the 2' and 6' positions and a difluoromethoxy group at the 4' position. Its structural complexity, particularly the electron-withdrawing chlorine and fluorine substituents, confers unique reactivity and stability, making it a valuable intermediate in agrochemical and pharmaceutical synthesis . The compound’s CAS number, 1807037-80-4, distinguishes it from positional isomers such as 2',6'-dichloro-3'-(difluoromethoxy)phenacyl chloride (CAS: 1807037-80-4), where the difluoromethoxy group occupies the 3' position .
Properties
IUPAC Name |
2-chloro-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)8-5(11)1-4(2-6(8)12)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCPQINDPXTMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CCl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials Selection
The synthesis typically begins with appropriate precursors that can be functionalized to introduce the required structural elements:
Reaction Conditions
Successful synthesis requires careful control of reaction parameters:
- Temperature control is critical, often requiring low temperatures (-10°C to 0°C) for initial chlorination steps
- Inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture
- Controlled addition rates of reagents to minimize formation of unwanted byproducts
- Specialized equipment including continuous flow reactors for industrial-scale production
Specific Synthetic Routes
Chlorination of Difluoromethoxylated Precursors
This approach begins with a pre-functionalized aromatic compound containing the difluoromethoxy group:
- Starting with 4-(difluoromethoxy)phenol
- Selective chlorination at the 2 and 6 positions using sulfuryl chloride (SO2Cl2) under controlled conditions
- Subsequent functionalization to introduce the phenacyl chloride moiety
The chlorination step requires precise control, similar to the preparation of 2,6-dichlorophenol, where excess sulfuryl chloride must be carefully removed after the reaction.
Difluoromethoxylation of Chlorinated Precursors
An alternative approach involves:
- Beginning with 2,6-dichlorophenol
- Introduction of the difluoromethoxy group at the 4-position
- Subsequent conversion to the phenacyl chloride derivative
This method leverages established protocols for preparing 2,6-dichlorophenol, which can be synthesized from phenol using chlorination procedures with sulfuryl chloride.
Convergent Synthesis Approach
A more efficient route may involve:
- Separate preparation of a difluoromethoxy-substituted aromatic building block
- Parallel preparation of a chlorinated phenacyl moiety
- Coupling of these components under optimized conditions
- Final adjustments to achieve the target compound structure
Purification and Characterization
Purification Techniques
After synthesis, the compound requires purification to remove reaction byproducts and unreacted starting materials:
Analytical Characterization
Confirmation of successful synthesis and purity assessment typically includes:
Reaction Mechanisms and Considerations
Chlorination Mechanism
The chlorination steps typically proceed via electrophilic aromatic substitution:
- Activation of the chlorinating agent (e.g., sulfuryl chloride)
- Attack on the aromatic ring at positions directed by existing substituents
- Deprotonation to restore aromaticity
The presence of electron-withdrawing groups affects the reactivity and regioselectivity of these reactions, requiring careful optimization.
Difluoromethoxylation Considerations
Introduction of the difluoromethoxy group presents specific challenges:
- Requires specialized reagents capable of transferring the OCF2H group
- May involve multiple steps including protection/deprotection strategies
- Often requires transition metal catalysis for efficient incorporation
Optimization Strategies
Yield Improvement
Several approaches can enhance the overall yield:
- Careful temperature control during critical reaction steps
- Optimization of reagent stoichiometry
- Use of catalysts to enhance reaction efficiency
- Minimization of workup losses through optimized isolation procedures
Scalability Considerations
For industrial applications, the synthesis can be adapted for larger scale:
- Continuous flow reactors may replace batch processes
- Heat management becomes more critical at larger scales
- In-process monitoring ensures consistent quality
- Automated systems can improve reproducibility and safety
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenacyl chloride moiety can be oxidized or reduced to form different functional groups.
Hydrolysis: The compound can undergo hydrolysis to yield corresponding phenols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted phenacyl chlorides, phenols, and various oxidized or reduced derivatives .
Scientific Research Applications
2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Table 1: Structural Comparison of Halogenated Phenacyl Derivatives
| Compound Name | Substituents | CAS Number | Key Functional Groups |
|---|---|---|---|
| 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride | 2',6'-Cl; 4'-OCHF₂ | 1807037-80-4 | Phenacyl chloride |
| 2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride | 2',6'-Cl; 3'-OCHF₂ | 1807037-80-4 | Phenacyl chloride |
| Phenacyl chloride | Unsubstituted | 78-95-5 | Phenacyl chloride |
| 2',6'-Dichloro-4'-fluoroacetanilide | 2',6'-Cl; 4'-F; acetanilide | 392-16-5 | Acetanilide |
| Aceclofenac | 2',6'-Cl; acetoxyacetic acid | 89796-99-6 | NSAID derivative |
Key Observations :
- Positional Isomerism : The 4'-difluoromethoxy substituent in the target compound likely enhances steric hindrance and electronic effects compared to the 3'-isomer, influencing reactivity in nucleophilic substitution or cyclization reactions .
- Functional Group Variation : Unlike acetanilide derivatives (e.g., 2',6'-dichloro-4'-fluoroacetanilide), the phenacyl chloride group facilitates alkylation or heterocyclization, as seen in the synthesis of tricyclic compounds (e.g., ) .
Table 2: Reactivity Comparison in Alkylation and Cyclization Reactions
Key Observations :
- Phenacyl chloride undergoes enolate formation and dimerization under basic conditions, whereas the target compound’s dichloro and difluoromethoxy groups may slow such reactions due to increased steric bulk and electron-withdrawing effects .
- In agrochemical synthesis (e.g., epoxiconazole), fluoro-phenacyl derivatives demonstrate utility as intermediates, suggesting analogous applications for the target compound .
Metabolic Stability and Toxicity Profiles
Table 3: Metabolic Pathways of Dichloro-Substituted Compounds
Key Observations :
- Phenacyl chloride’s toxicity, driven by protein target interactions rather than structural similarity to non-toxic analogs, highlights the need for caution in predicting the target compound’s safety profile .
Industrial and Pharmaceutical Relevance
The target compound’s structural features align with intermediates in agrochemical manufacturing (e.g., propiconazole synthesis involves dichloroacetophenone derivatives) . Its dichloro and difluoromethoxy groups may enhance stability in pesticidal formulations, though direct industrial data remain speculative.
Biological Activity
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride (CAS Number: 1803717-69-2) is a chlorinated phenacyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates both dichloro and difluoromethoxy substituents, potentially influencing its reactivity and biological interactions.
- Molecular Formula : C9H6Cl2F2O
- Molecular Weight : 239.05 g/mol
- IUPAC Name : 2',6'-Dichloro-4'-(difluoromethoxy)acetophenone
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. The presence of electron-withdrawing groups, such as the difluoromethoxy and dichloro moieties, may enhance the compound's reactivity and binding affinity towards specific enzymes and receptors.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its effectiveness against:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 3.5 | Inhibition of cell proliferation through cell cycle arrest |
| HT-29 (Colon Cancer) | 4.0 | Modulation of apoptotic pathways |
These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported its efficacy against a range of pathogenic bacteria and fungi, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism underlying this antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Studies
- Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of various phenacyl derivatives, including this compound, on HepG2 cells. The results indicated a dose-dependent increase in cell death, with significant activation of caspases, suggesting that the compound induces apoptosis through intrinsic pathways .
- Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial properties of several chlorinated phenacyl derivatives against common pathogens. The results highlighted that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
